BMS-337197

Übersicht

Beschreibung

BMS-337197 ist ein potenter Inhibitor der Inosinmonophosphat-Dehydrogenase (IMPDH), ein Enzym, das für die De-novo-Synthese von Guaninnukleotiden entscheidend ist. Diese Verbindung hat in verschiedenen therapeutischen Anwendungen, insbesondere in der Immunsuppression, Krebstherapie und antiviralen Therapien, ein erhebliches Potenzial gezeigt .

Herstellungsmethoden

Die Synthese von this compound umfasst einen mehrstufigen Prozess, der von 2-Bromanilin ausgeht. Zu den wichtigsten Schritten gehören die Bildung des zentralen Oxazolrings über eine Stille-Kupplungsreaktion, gefolgt von elektrophiler Bromierung, Azidsubstitution und Cyclisierung mit Isothiocyanat . Die Gesamtausbeute dieser Synthese beträgt etwa 55 % im Mehrgrammaßstab .

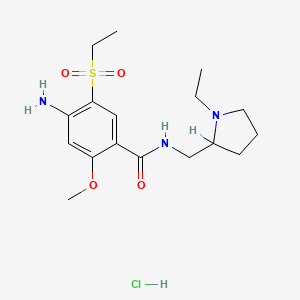

Oxidation von 2-Methoxy-4-Nitrotoluol: Dieser Schritt beinhaltet die Verwendung von Chromsäure in Gegenwart von Essigsäureanhydrid, um ein Acylal zu erzeugen, das dann unter sauren Bedingungen zu Benzaldehyd hydrolysiert wird.

Bildung des Oxazolrings: Der Benzaldehyd wird mit Tosylmethylisocyanid in Gegenwart von Kaliumcarbonat in siedendem Methanol behandelt, um das Isoxazolderivat zu erhalten.

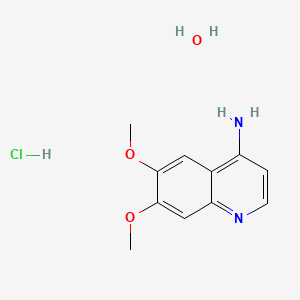

Katalytische Hydrierung: Die Nitrogruppe des Isoxazolderivats wird über Palladium auf Kohle reduziert, um Anilin zu erhalten.

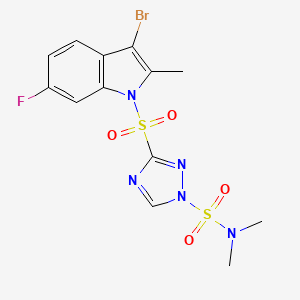

Stille-Kupplung: Das funktionalisierte Bromid wird mit Tributyl(1-Ethoxyvinyl)stannan gekuppelt, gefolgt von elektrophiler Bromierung und Azidsubstitution.

Cyclisierung: Das Azidoketon wird in Gegenwart von Triphenylphosphin in heißem Dioxan mit Isothiocyanat kondensiert, um das Endprodukt zu erhalten.

Vorbereitungsmethoden

The synthesis of BMS-337197 involves a multi-step process starting from 2-bromoaniline. The key steps include the formation of the central oxazole ring via a Stille coupling reaction, followed by electrophilic bromination, azide substitution, and cyclization with isothiocyanate . The overall yield of this synthesis is approximately 55% on a multigram scale .

Oxidation of 2-methoxy-4-nitrotoluene: This step involves the use of chromic acid in the presence of acetic anhydride to produce acylal, which is then hydrolyzed to benzaldehyde under acidic conditions.

Formation of the oxazole ring: The benzaldehyde is treated with tosylmethyl isocyanide in the presence of potassium carbonate in refluxing methanol to obtain the isoxazole derivative.

Catalytic hydrogenation: The nitro group of the isoxazole derivative is reduced over palladium on carbon to afford aniline.

Stille coupling: The functionalized bromide is coupled with tributyl(1-ethoxyvinyl)stannane, followed by electrophilic bromination and azide substitution.

Analyse Chemischer Reaktionen

BMS-337197 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Der erste Schritt beinhaltet die Oxidation von 2-Methoxy-4-Nitrotoluol, um ein Acylal zu erzeugen.

Substitution: Die Azidsubstitution ist ein entscheidender Schritt in der Synthese, bei dem das Azidoketon gebildet wird.

Cyclisierung: Der letzte Schritt beinhaltet die Cyclisierung des Azidoketons mit Isothiocyanat zur Bildung des Oxazolrings.

Wissenschaftliche Forschungsanwendungen

BMS-337197 wurde umfassend auf sein Potenzial in verschiedenen wissenschaftlichen Forschungsanwendungen untersucht:

Chemie: Es dient als wertvolles Zwischenprodukt bei der Synthese anderer biologisch aktiver Verbindungen.

Wirkmechanismus

This compound übt seine Wirkung durch Hemmung der Inosinmonophosphat-Dehydrogenase aus, einem Enzym, das die Umwandlung von Inosinmonophosphat zu Xanthosinmonophosphat katalysiert. Diese Hemmung führt zu einer Abnahme der Guaninnukleotidsynthese, die für die DNA- und RNA-Synthese unerlässlich ist . Die Verbindung bindet an das aktive Zentrum des Enzyms, verhindert dessen katalytische Aktivität und übt so seine therapeutische Wirkung aus .

Wirkmechanismus

BMS-337197 exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme that catalyzes the conversion of inosine monophosphate to xanthosine monophosphate. This inhibition leads to a decrease in guanine nucleotide synthesis, which is essential for DNA and RNA synthesis . The compound binds to the enzyme’s active site, preventing its catalytic activity and thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

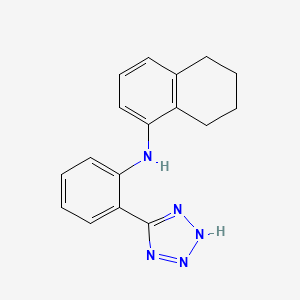

BMS-337197 ist einzigartig aufgrund seiner potenten Hemmung der Inosinmonophosphat-Dehydrogenase und seiner hohen Selektivität für dieses Enzym. Ähnliche Verbindungen umfassen:

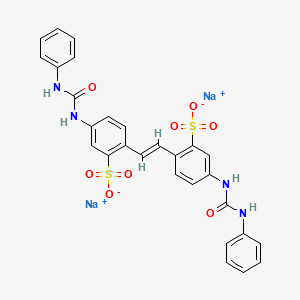

Mycophenolsäure: Ein weiterer Inhibitor der Inosinmonophosphat-Dehydrogenase, jedoch mit einer anderen chemischen Struktur und geringerer Selektivität.

VX-497: Ein potenter Inhibitor der Inosinmonophosphat-Dehydrogenase mit einem anderen Wirkmechanismus.

This compound zeichnet sich durch seine hohe Potenz und Selektivität aus, was es zu einer wertvollen Verbindung für therapeutische Anwendungen macht .

Eigenschaften

CAS-Nummer |

267645-83-0 |

|---|---|

Molekularformel |

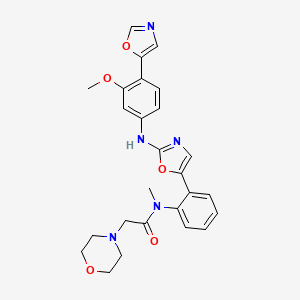

C26H27N5O5 |

Molekulargewicht |

489.5 g/mol |

IUPAC-Name |

N-[2-[2-[3-methoxy-4-(1,3-oxazol-5-yl)anilino]-1,3-oxazol-5-yl]phenyl]-N-methyl-2-morpholin-4-ylacetamide |

InChI |

InChI=1S/C26H27N5O5/c1-30(25(32)16-31-9-11-34-12-10-31)21-6-4-3-5-19(21)24-15-28-26(36-24)29-18-7-8-20(22(13-18)33-2)23-14-27-17-35-23/h3-8,13-15,17H,9-12,16H2,1-2H3,(H,28,29) |

InChI-Schlüssel |

GLOULEOFVQQCTE-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1C2=CN=C(O2)NC3=CC(=C(C=C3)C4=CN=CO4)OC)C(=O)CN5CCOCC5 |

Kanonische SMILES |

CN(C1=CC=CC=C1C2=CN=C(O2)NC3=CC(=C(C=C3)C4=CN=CO4)OC)C(=O)CN5CCOCC5 |

Aussehen |

white solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BMS337197; BMS 337197; BMS-337197. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

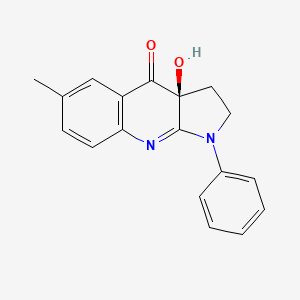

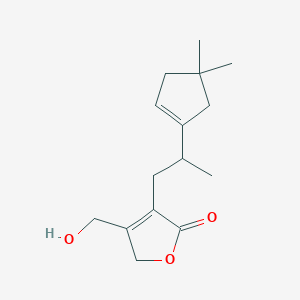

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]butanamide;hydrochloride](/img/structure/B1667129.png)

![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)

![1,4-Diphenylcyclopenta[d][1,2]oxazine](/img/structure/B1667138.png)